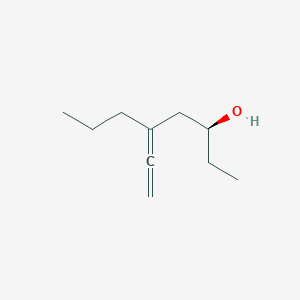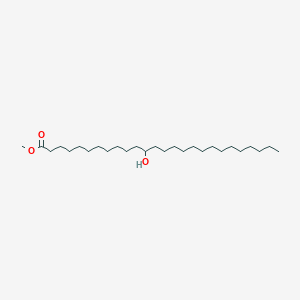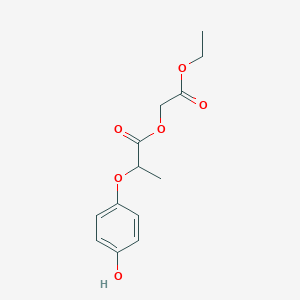
2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C13H16O6. It is a derivative of propanoic acid and contains both ethoxy and hydroxyphenoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 2-oxoethyl 2-(4-hydroxyphenoxy)propanoate.
Reduction: Formation of 2-ethoxy-2-hydroxyethyl 2-(4-hydroxyphenoxy)propanoate.
Substitution: Formation of 2-substituted-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- 2-(4-Hydroxyphenoxy)propanoic acid
- 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenoxy)propanoate
Uniqueness
2-Ethoxy-2-oxoethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyphenoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
824974-57-4 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl) 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H16O6/c1-3-17-12(15)8-18-13(16)9(2)19-11-6-4-10(14)5-7-11/h4-7,9,14H,3,8H2,1-2H3 |
Clave InChI |
OCFGHHXYYDYQRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=O)C(C)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


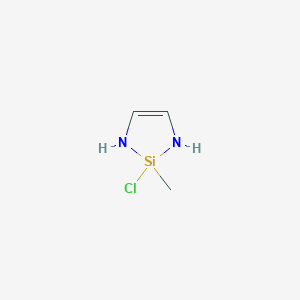
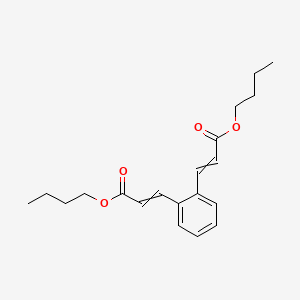
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
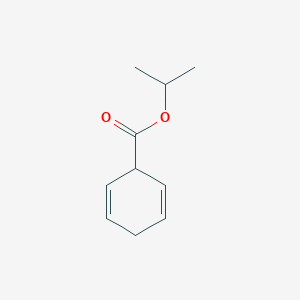
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
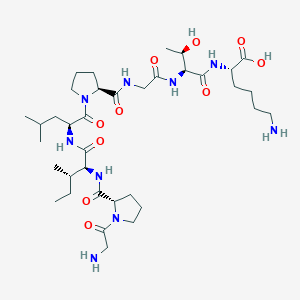
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

